molecular formula C23H23N3OS B11463211 7-(2-methoxyphenyl)-4-[(2-methylpropyl)sulfanyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine

7-(2-methoxyphenyl)-4-[(2-methylpropyl)sulfanyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B11463211
M. Wt: 389.5 g/mol
InChI Key: SWGYXLQCWYMYBN-UHFFFAOYSA-N
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Description

7-(2-methoxyphenyl)-4-[(2-methylpropyl)sulfanyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine is a complex organic compound that belongs to the class of pyrrolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrrolo[2,3-d]pyrimidine core, which is substituted with various functional groups, including a methoxyphenyl group, a methylpropylsulfanyl group, and a phenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-methoxyphenyl)-4-[(2-methylpropyl)sulfanyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

7-(2-methoxyphenyl)-4-[(2-methylpropyl)sulfanyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions will depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines.

Scientific Research Applications

7-(2-methoxyphenyl)-4-[(2-methylpropyl)sulfanyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-(2-methoxyphenyl)-4-[(2-methylpropyl)sulfanyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolo[2,3-d]pyrimidine Derivatives: Other compounds in this class may have different substituents, leading to variations in their biological activity and properties.

    Methoxyphenyl Substituted Compounds: Compounds with similar methoxyphenyl groups may have comparable properties and applications.

    Sulfanyl Substituted Compounds: Compounds with sulfanyl groups may exhibit similar reactivity and biological activity.

Uniqueness

The uniqueness of 7-(2-methoxyphenyl)-4-[(2-methylpropyl)sulfanyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine lies in its specific combination of functional groups, which may confer unique biological activities and chemical properties. This makes it a valuable compound for further research and development in various fields .

Properties

Molecular Formula

C23H23N3OS

Molecular Weight

389.5 g/mol

IUPAC Name

7-(2-methoxyphenyl)-4-(2-methylpropylsulfanyl)-5-phenylpyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C23H23N3OS/c1-16(2)14-28-23-21-18(17-9-5-4-6-10-17)13-26(22(21)24-15-25-23)19-11-7-8-12-20(19)27-3/h4-13,15-16H,14H2,1-3H3

InChI Key

SWGYXLQCWYMYBN-UHFFFAOYSA-N

Canonical SMILES

CC(C)CSC1=NC=NC2=C1C(=CN2C3=CC=CC=C3OC)C4=CC=CC=C4

Origin of Product

United States

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